WIC1 Exhibits Superior Potency at 100 nM–1 μM in TCF/LEF Luciferase Reporter Assay vs. MSAB, LF3, and ICG001
In a 24-hour BEAS2B TCF/LEF luciferase reporter assay with 5 μM CHIR99021 stimulation, WIC1 demonstrated the highest potency among tested Wnt inhibitors at 100 nM and 1 μM concentrations [1]. While MSAB was marginally more effective at 10 nM, WIC1 outperformed all comparators at higher concentrations, showing sustained pathway suppression where MSAB, LF3, and ICG001 lost efficacy or induced cytotoxicity [1].
| Evidence Dimension | TCF/LEF luciferase reporter activity inhibition |
|---|---|
| Target Compound Data | WIC1: IC50 = 10 nM; most potent inhibitor at 100 nM and 1 μM |
| Comparator Or Baseline | MSAB (β-catenin degrader), LF3 (β-catenin/TCF4 disruptor), ICG001 (β-catenin/CBP inhibitor) |
| Quantified Difference | WIC1 > MSAB > LF3 > ICG001 at 100 nM and 1 μM; MSAB > WIC1 at 10 nM |
| Conditions | BEAS2B cells, 24 h treatment with 5 μM CHIR99021 co-treatment, TCF/LEF luciferase reporter |
Why This Matters
Procurement decisions for Wnt pathway inhibition require a compound that maintains potency across a broad concentration range without cytotoxicity, making WIC1 preferable for dose-response studies and long-term stem cell differentiation assays.
- [1] Aros, C. J., Paul, M. K., Pantoja, C. J., et al. (2020). High-Throughput Drug Screening Identifies a Potent Wnt Inhibitor that Promotes Airway Basal Stem Cell Homeostasis. Cell Reports, 30(7), 2055–2064.e5. (Figure 3I) View Source
